
4-(5-溴-2-吡啶基)苯酚
描述
“4-(5-Bromo-2-pyridinyl)phenol” is a chemical compound with the CAS Number: 1032825-10-7 . It has a molecular weight of 250.09 and its IUPAC name is 4-(5-bromopyridin-2-yl)phenol . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of derivatives of “4-(5-Bromo-2-pyridinyl)phenol” has been reported in the literature . The introduction of the 5-bromopyridine group at the 4-position of the pyrazolinone ring was used to prepare three pyrazolinone condensed aminothiourea derivatives . The molecular structures of the compounds were confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis
The InChI code for “4-(5-Bromo-2-pyridinyl)phenol” is 1S/C11H8BrNO/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h1-7,14H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“4-(5-Bromo-2-pyridinyl)phenol” is a solid at room temperature . and should be stored at a temperature between 2-8°C .科学研究应用
腐蚀抑制
4-(5-溴-2-吡啶基)苯酚衍生物因其腐蚀抑制性能而受到研究。例如,5-溴-2-[(E)-(吡啶-3-亚氨基)甲基]苯酚等席夫碱已被合成,并显示出在含酸氯化物的介质中抑制碳钢腐蚀的有效性。这些化合物遵循朗缪尔吸附等温线,并且更多地吸附在阴极位点上,随着浓度的增加而提高其效率 (El-Lateef et al., 2015).
抗菌和自由基清除性能
由 4-(5-溴-2-吡啶基)苯酚合成的化合物,例如偶氮偶亚甲基染料,已显示出对各种病原体(如蜡状芽孢杆菌和大肠杆菌)具有显着的抗菌活性。此外,这些化合物表现出自由基清除性能,有助于它们在医学领域的潜在应用 (Azarbani et al., 2016).
抗癌活性
已经合成了含有吡啶和 4,6-取代苯酚部分(包括溴基团)的配体的镓(III)配合物。这些复合物在顺铂耐药的神经母细胞瘤细胞中显示出生长抑制和凋亡诱导,表明在癌症治疗中具有潜在用途 (Shakya et al., 2006).
催化应用
4-(5-溴-2-吡啶基)苯酚衍生物已用于催化反应中。例如,它们参与了铜催化的芳基溴化物的羟基化,显示出将富电子和缺电子的芳基溴化物转化为取代苯酚的有效性 (Jia et al., 2011).
苯酚烷基化
含有吡啶和磺酸官能团的离子液体,包括 4-(5-溴-2-吡啶基)苯酚的衍生物,已被用作苯酚与叔丁醇烷基化的催化剂。它们显示出高转化率和选择性,使其有望用于工业应用 (Elavarasan et al., 2011).
安全和危害
未来方向
The derivatives of “4-(5-Bromo-2-pyridinyl)phenol” have shown excellent optical color change properties in the powder crystal state, which show great potential for applications, including high-density storage, fluorescence switching, and bioimaging . Their excellent fluorescence reversibility under alternating UV and visible light indicates potential applications in fluorescent molecular switches .
属性
IUPAC Name |
4-(5-bromopyridin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBCQZIIQQHHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
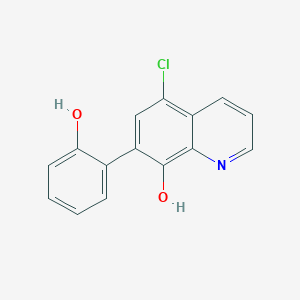
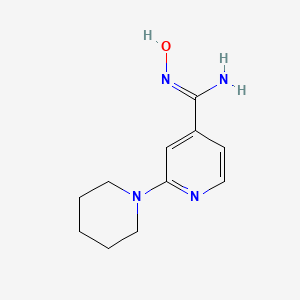
![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)
![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)
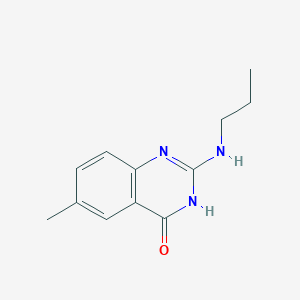
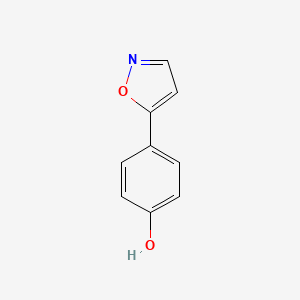
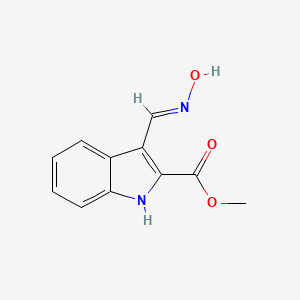
![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)

![2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1436763.png)
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)
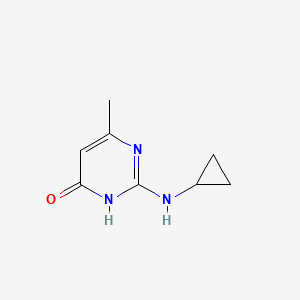
![Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate](/img/structure/B1436767.png)

